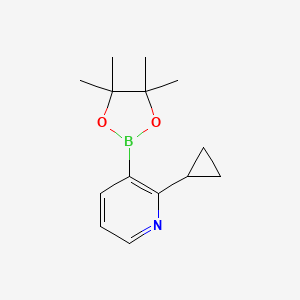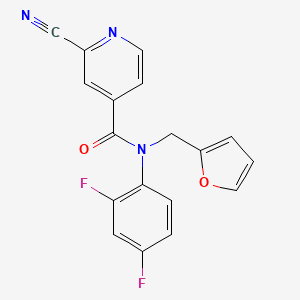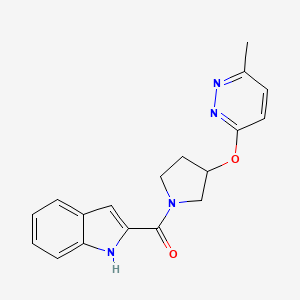![molecular formula C16H22N2O4 B2695361 Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921862-98-8](/img/structure/B2695361.png)
Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The ethyl carbamate functional group (also known as urethane) is attached to the 7-position of the ring. The presence of the carbamate group could suggest that this compound might have some biological activity, as carbamates are often used in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the seven-membered ring and various substituents. The benzo[b][1,4]oxazepine ring system can exist in different conformations .Scientific Research Applications
Thermal and Thermo-Oxidative Degradation
- Polymer Degradation and Stability : A study comparing the degradation of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) under thermal and thermo-oxidative conditions provides insights into the stability of polymers against degradation. The study suggests mechanisms involving oxidation at the α-methylene carbon, leading to peroxide and carboxylic acid formation, which could be relevant to understanding the stability of Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate under similar conditions (Botelho, Queirós, Liberal, & Gijsman, 2001).
Synthesis and Deoxygenation Processes
- Journal of The Chemical Society-Perkin Transactions 1 : Research on the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates highlights chemical synthesis techniques that could potentially apply to similar complex organic compounds, indicating methods for manipulating molecular structures for desired outcomes (Bartlett, Holker, O'Brien, & Simpson, 1983).
Mechanistic Studies and Ethylation of Carboxylates
- Bulletin of the Chemical Society of Japan : A mechanistic study on the nitrosation-deaminocyclization of mono-carbamoylated vicinal amino alcohols and diols provides a detailed analysis of the reactions leading to cyclic carbonate formation. This study could offer insights into the reactivity and potential transformations of Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate under specific conditions (Suzuki & Sugai, 2004).
Polymeric and Solid Lipid Nanoparticles
- Scientific Reports : The development of polymeric and solid lipid nanoparticles for sustained release of carbendazim and tebuconazole showcases advanced delivery systems for agricultural applications. This research points to the potential for using similar nanoparticle systems for the delivery or stabilization of complex organic compounds, including Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (Campos et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-18-12-9-11(17-15(20)21-6-2)7-8-13(12)22-10-16(3,4)14(18)19/h7-9H,5-6,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXZYJOQBNDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)OCC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2695278.png)





![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2695291.png)
![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)
![1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2695293.png)

![3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2695296.png)
![(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2695297.png)
